Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diethyl ester
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Overview
Description
DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE is a phosphoramidate compound characterized by the presence of a diethyl phosphate group attached to a 6-methylpyridin-2-yl amido moiety. Phosphoramidates are a class of organophosphorus compounds known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE typically involves the reaction of diethyl chlorophosphate with 6-methylpyridin-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Diethyl chlorophosphate+6-methylpyridin-2-amine→DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE+HCl
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as a prodrug, undergoing enzymatic conversion to release the active drug. The phosphoryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The molecular targets and pathways involved depend on the specific application and the parent drug being delivered.
Comparison with Similar Compounds
DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE can be compared with other phosphoramidates, such as:
DIETHYL (2-PYRIDINYL)AMIDOPHOSPHATE: Similar structure but lacks the methyl group on the pyridine ring.
DIETHYL (4-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE: Similar structure but with the methyl group at the 4-position instead of the 6-position.
DIETHYL (6-CHLOROPYRIDIN-2-YL)AMIDOPHOSPHATE: Similar structure but with a chlorine substituent instead of a methyl group.
The uniqueness of DIETHYL (6-METHYLPYRIDIN-2-YL)AMIDOPHOSPHATE lies in its specific substitution pattern, which can influence its reactivity, biological activity, and applications .
Properties
Molecular Formula |
C10H17N2O3P |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H17N2O3P/c1-4-14-16(13,15-5-2)12-10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
KLFDCZLHSYPFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC(=N1)C)OCC |
Origin of Product |
United States |
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